

# Spectroscopic Profile of 2-(Benzylamino)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Benzylamino)benzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, **2-(Benzylamino)benzonitrile**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectroscopic analyses of **2-(Benzylamino)benzonitrile**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific, verified  $^1\text{H}$  NMR data for **2-(Benzylamino)benzonitrile**, including chemical shifts, multiplicities, and coupling constants, is not publicly available in the referenced materials. It is anticipated that the spectrum would show signals corresponding to the aromatic

protons of both the benzonitrile and benzyl groups, a singlet for the methylene (-CH<sub>2</sub>-) protons, and a broad singlet for the amine (N-H) proton.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: While the existence of <sup>13</sup>C NMR data is confirmed by spectral databases, the specific chemical shifts for **2-(Benzylamino)benzonitrile** are not accessible without a subscription.[1] The spectrum is expected to show distinct signals for the carbon atoms of the benzonitrile and benzyl rings, the nitrile carbon, and the methylene carbon.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available	Data not available

Note: Detailed IR absorption data is not available in the public domain. However, the IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm<sup>-1</sup>), C≡N (nitrile) stretching (around 2220-2260 cm<sup>-1</sup>), aromatic C-H stretching (above 3000 cm<sup>-1</sup>), and C=C stretching in the aromatic rings (around 1400-1600 cm<sup>-1</sup>).

**Table 4: Mass Spectrometry (MS) Data**

m/z	Fragmentation Assignment
Data not available	Data not available

Note: A full mass spectrum with fragmentation analysis is not publicly available. The molecular weight of **2-(Benzylamino)benzonitrile** is 208.26 g/mol .[2] In a typical mass spectrum, a molecular ion peak [M]<sup>+</sup> at m/z = 208 would be expected, along with fragments corresponding to the loss of benzyl, cyano, or other relevant groups.

## Experimental Protocols

The following are general experimental protocols that are typically employed for the spectroscopic analysis of aromatic amines and nitriles like **2-(Benzylamino)benzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of **2-(Benzylamino)benzonitrile** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:** The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid **2-(Benzylamino)benzonitrile** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

- **Instrumentation:** The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

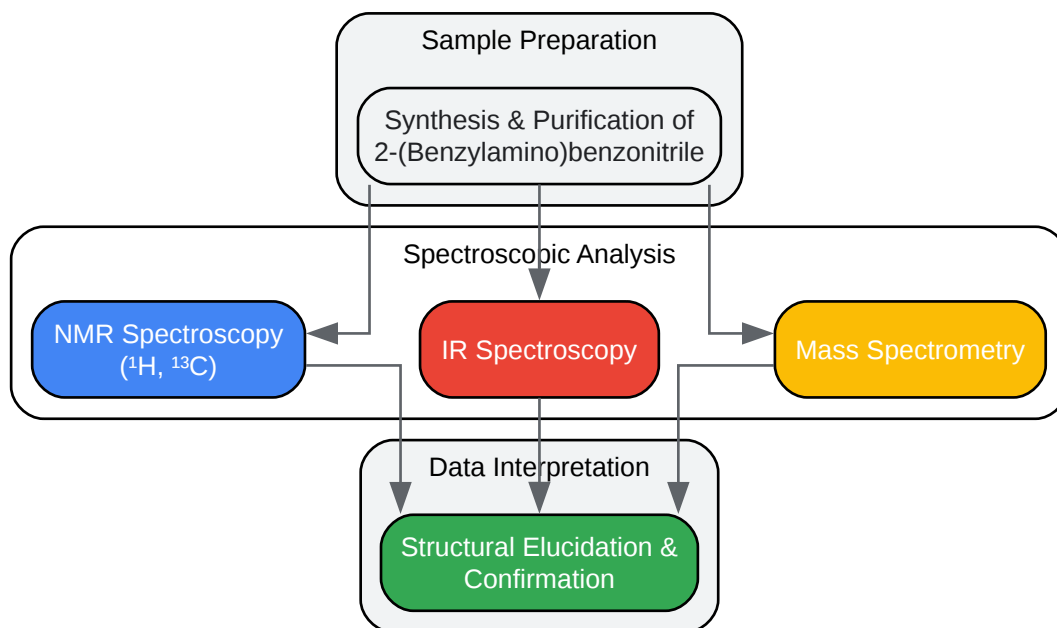
**Methodology:**

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile solids, direct infusion via a solids probe or after dissolving in a suitable solvent for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
- **Ionization:** In GC-MS, Electron Ionization (EI) is commonly used, which can lead to extensive fragmentation. For softer ionization, ESI or APCI are preferred, which typically result in a prominent protonated molecule  $[\text{M}+\text{H}]^+$  peak.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **2-(Benzylamino)benzonitrile**.

## Workflow for Spectroscopic Characterization



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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of **2-(Benzylamino)benzonitrile**.

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## References

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